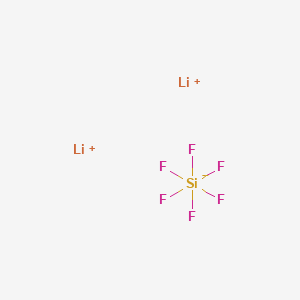

Lithium hexafluorosilicate

Description

The exact mass of the compound Lithium hexafluorosilicate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Lithium hexafluorosilicate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lithium hexafluorosilicate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

dilithium;hexafluorosilicon(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F6Si.2Li/c1-7(2,3,4,5)6;;/q-2;2*+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSDQCOGGZWIADS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].F[Si-2](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6Li2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17347-95-4 | |

| Record name | Lithium hexafluorosilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.595 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of Lithium Hexafluorosilicate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of lithium hexafluorosilicate (B96646) (Li₂SiF₆), a compound of interest in various scientific and industrial fields, including as an intermediate in pharmaceutical manufacturing.[1] This document outlines the key crystallographic parameters, experimental protocols for its synthesis and analysis, and a logical workflow for its structural determination.

Core Crystallographic Data

Lithium hexafluorosilicate crystallizes in a trigonal system, which is characterized by a three-fold rotational axis.[1] The fundamental properties and detailed crystallographic data, primarily determined by single-crystal X-ray diffraction, are summarized in the tables below.

General Properties

| Property | Value |

| Chemical Formula | Li₂SiF₆ |

| Molar Mass | 155.96 g/mol [1] |

| Appearance | White, odorless solid[1] |

| Density | 2.33 g/cm³[1] |

| Solubility | Soluble in water and methanol[1] |

Crystallographic Parameters

The crystal structure of lithium hexafluorosilicate has been determined to belong to the space group P321.[1][2] It is isostructural with sodium hexafluorosilicate.[1] The lattice parameters from a single-crystal structure determination are presented below.[2]

| Parameter | Value |

| Crystal System | Trigonal |

| Space Group | P321 (No. 150)[1][2] |

| Lattice Parameters | a = 8.219(2) Å, c = 4.5580(9) Å[2] |

| Unit Cell Volume | 266.65(8) ų[2] |

| Formula Units (Z) | 3[1] |

| R-factors | R₁ = 0.0178, wR₂ = 0.0391[2] |

Atomic Coordinates and Displacement Parameters

The following table details the atomic coordinates and anisotropic displacement parameters for lithium hexafluorosilicate. These data are essential for accurately representing the positions and thermal vibrations of the atoms within the crystal lattice.

| Atom | Wyckoff Position | x | y | z | U₁₁ | U₂₂ | U₃₃ | U₂₃ | U₁₃ | U₁₂ |

| Si1 | 1a | 0 | 0 | 0 | 0.006(1) | 0.006(1) | 0.007(1) | 0 | 0 | 0.003(1) |

| Si2 | 2d | 1/3 | 2/3 | 0.495(2) | 0.006(1) | 0.006(1) | 0.007(1) | 0 | 0 | 0.003(1) |

| Li1 | 6g | 0.345(2) | 0.018(2) | 0.496(3) | 0.015(2) | 0.013(2) | 0.014(2) | -0.001(2) | 0.001(2) | 0.007(2) |

| F1 | 6g | 0.148(1) | 0.163(1) | 0.213(1) | 0.014(1) | 0.016(1) | 0.015(1) | -0.005(1) | -0.003(1) | 0.008(1) |

| F2 | 6g | 0.481(1) | 0.145(1) | 0.289(1) | 0.015(1) | 0.012(1) | 0.017(1) | 0.004(1) | 0.002(1) | 0.007(1) |

| F3 | 6g | 0.198(1) | 0.491(1) | 0.298(1) | 0.013(1) | 0.018(1) | 0.013(1) | -0.001(1) | 0.001(1) | 0.009(1) |

Selected Bond Lengths and Angles

The geometry of the constituent ions within the crystal lattice is defined by the following bond lengths and angles.

| Bond | Length (Å) | Angle | Angle (°) |

| Si-F | 1.68 - 1.70 | F-Si-F | 89.5 - 90.5, 178.9 |

| Li-F | 1.955(2) - 2.166(4)[3] | F-Li-F | 85.1 - 94.9, 175.4 |

Experimental Protocols

Synthesis of Lithium Hexafluorosilicate

Standard Aqueous Synthesis:

A common method for the preparation of lithium hexafluorosilicate involves the reaction of hexafluorosilicic acid with a lithium base in an aqueous solution.[1]

-

Reaction Setup: In a well-ventilated fume hood, prepare a stoichiometric amount of lithium hydroxide (B78521) or lithium carbonate.

-

Reaction: Slowly add the lithium base to a solution of hexafluorosilicic acid (H₂SiF₆) with constant stirring. The reaction is exothermic and will produce lithium hexafluorosilicate and water (in the case of LiOH) or water and carbon dioxide (in the case of Li₂CO₃).

-

H₂SiF₆ + 2 LiOH → Li₂SiF₆ + 2 H₂O

-

-

Crystallization: Concentrate the resulting solution by gentle heating to induce crystallization.

-

Isolation: The precipitated white crystals of Li₂SiF₆ are then collected by filtration, washed with cold deionized water, and dried in a vacuum oven.

High-Pressure/High-Temperature Synthesis for Single Crystals:

For the growth of high-quality single crystals suitable for X-ray diffraction, a high-pressure/high-temperature method can be employed.[2]

-

Sample Preparation: A powder of Li₂SiF₆ is enclosed in a suitable container, for example, a hexagonal boron nitride crucible.

-

High-Pressure/High-Temperature Treatment: The sample is subjected to high pressure (e.g., 5.5 GPa) and high temperature (e.g., 750 °C) in a multianvil press.[2]

-

Crystal Growth: These conditions promote the growth of single crystals of sufficient size and quality for single-crystal X-ray diffraction analysis.[2]

Single-Crystal X-ray Diffraction Analysis

-

Crystal Mounting: A suitable single crystal of Li₂SiF₆ is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. The diffraction data are collected at a controlled temperature, often at low temperatures to reduce thermal vibrations.

-

Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply necessary corrections (e.g., for Lorentz and polarization effects).

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². This process involves adjusting the atomic coordinates, displacement parameters, and other structural parameters to minimize the difference between the observed and calculated structure factors.

Neutron Diffraction Analysis

As of the latest literature search, no specific neutron diffraction data for lithium hexafluorosilicate has been reported. Neutron diffraction would be a valuable complementary technique to X-ray diffraction for the structural analysis of Li₂SiF₆. Due to the favorable neutron scattering cross-section of lithium, this method could provide a more precise localization of the lithium ions within the crystal lattice, offering a more detailed understanding of the Li-F bonding and coordination environment.

Visualizations

Logical Workflow for Crystal Structure Analysis

The following diagram illustrates the logical workflow for the determination and analysis of a crystal structure, such as that of lithium hexafluorosilicate.

Caption: Workflow for Crystal Structure Determination.

Coordination Environment in Lithium Hexafluorosilicate

The following diagram illustrates the coordination environments of the silicon and lithium ions within the crystal structure. The silicon atom is octahedrally coordinated by six fluorine atoms, while the lithium atom is also coordinated by six fluorine atoms in a distorted octahedral geometry.

Caption: Ionic Coordination in Li₂SiF₆.

References

Synthesis of High-Purity Lithium Hexafluorosilicate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of high-purity lithium hexafluorosilicate (B96646) (Li₂SiF₆), a compound of growing interest in various scientific fields, including battery technology and as an intermediate in pharmaceutical manufacturing. This document details the primary synthesis methodologies, experimental protocols, and purification techniques necessary to obtain high-purity Li₂SiF₆.

Introduction

Lithium hexafluorosilicate (Li₂SiF₆) is an inorganic compound with the chemical formula F₆Li₂Si. It typically appears as a white, odorless powder that is soluble in water and methanol. The growing demand for high-purity Li₂SiF₆ necessitates well-documented and reproducible synthesis protocols. This guide aims to consolidate available information to assist researchers in the preparation of this compound.

Synthesis Methodologies

The synthesis of lithium hexafluorosilicate can be broadly categorized into two primary aqueous solution methods. The selection of a particular method may depend on the available starting materials, desired purity, and scalability of the reaction.

Reaction of Hexafluorosilicic Acid with a Lithium Salt

The most common and straightforward approach to synthesizing lithium hexafluorosilicate involves the neutralization reaction between hexafluorosilicic acid (H₂SiF₆) and a lithium base, typically lithium hydroxide (B78521) (LiOH) or lithium carbonate (Li₂CO₃).[1]

Chemical Equations:

H₂SiF₆ + 2LiOH → Li₂SiF₆ + 2H₂O H₂SiF₆ + Li₂CO₃ → Li₂SiF₆ + H₂O + CO₂

This method is favored for its simplicity and the availability of the reactants. The reaction is typically carried out in an aqueous solution, and the product can be isolated by crystallization.

Reaction of Silicon Tetrafluoride with Lithium Fluoride (B91410)

An alternative aqueous-based synthesis route involves the reaction of silicon tetrafluoride (SiF₄) with lithium fluoride (LiF).[1]

Chemical Equation:

SiF₄ + 2LiF → Li₂SiF₆

This method may be suitable for researchers with access to these specific fluorine-containing precursors.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of high-purity Li₂SiF₆. The following protocols are based on established chemical principles, though specific reaction conditions may require optimization based on laboratory settings and desired product specifications.

Synthesis from Hexafluorosilicic Acid and Lithium Carbonate

This protocol outlines the synthesis of lithium hexafluorosilicate from commercially available hexafluorosilicic acid and lithium carbonate.

Materials:

-

Hexafluorosilicic acid (H₂SiF₆) solution (e.g., 34% in water)

-

Lithium carbonate (Li₂CO₃), high-purity grade

-

Deionized water

-

Ethanol (B145695) (for washing)

Procedure:

-

In a fume hood, carefully measure a specific volume of hexafluorosilicic acid solution into a reaction vessel equipped with a magnetic stirrer.

-

Slowly add a stoichiometric amount of high-purity lithium carbonate powder to the stirred hexafluorosilicic acid solution. The addition should be gradual to control the effervescence of carbon dioxide.

-

Continue stirring the reaction mixture at room temperature for a designated period (e.g., 2-4 hours) to ensure the reaction goes to completion.

-

Filter the resulting solution to remove any unreacted starting materials or insoluble impurities.

-

Concentrate the filtrate by gentle heating or under reduced pressure to induce crystallization of lithium hexafluorosilicate.

-

Collect the precipitated crystals by filtration.

-

Wash the crystals with a small amount of cold deionized water, followed by a wash with ethanol to remove residual impurities and water.

-

Dry the purified lithium hexafluorosilicate crystals in a vacuum oven at a controlled temperature (e.g., 80-100 °C) to a constant weight.

Data Presentation:

| Parameter | Value/Range |

| Reactant 1 | Hexafluorosilicic Acid (H₂SiF₆) |

| Reactant 2 | Lithium Carbonate (Li₂CO₃) |

| Stoichiometric Ratio (H₂SiF₆:Li₂CO₃) | 1:1 |

| Solvent | Water |

| Reaction Temperature | Room Temperature |

| Reaction Time | 2 - 4 hours |

| Purification Method | Recrystallization |

| Drying Temperature | 80 - 100 °C (Vacuum) |

Purification of Lithium Hexafluorosilicate

Achieving high purity is critical for many applications of Li₂SiF₆. Recrystallization is a common and effective method for purifying the crude product obtained from the initial synthesis.

Experimental Protocol for Recrystallization:

-

Dissolve the crude lithium hexafluorosilicate in a minimum amount of hot deionized water.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold deionized water and then with ethanol.

-

Dry the high-purity lithium hexafluorosilicate crystals under vacuum.

Visualizations

Synthesis Workflow from Hexafluorosilicic Acid and Lithium Carbonate

Caption: Workflow for the synthesis of Li₂SiF₆.

Chemical Reaction Pathway

Caption: Reaction of H₂SiF₆ and Li₂CO₃.

Characterization of High-Purity Lithium Hexafluorosilicate

The purity and identity of the synthesized Li₂SiF₆ should be confirmed using appropriate analytical techniques.

| Analytical Technique | Purpose |

| X-ray Diffraction (XRD) | To confirm the crystal structure and phase purity. |

| Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) or Atomic Absorption Spectroscopy (AAS) | To determine the elemental composition and quantify metallic impurities. |

| Ion Chromatography | To quantify anionic impurities. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify characteristic vibrational modes of the SiF₆²⁻ anion. |

| Thermogravimetric Analysis (TGA) | To determine thermal stability and the presence of hydrated water. |

Conclusion

The synthesis of high-purity lithium hexafluorosilicate is achievable through well-defined aqueous solution methods, primarily involving the reaction of hexafluorosilicic acid with a lithium salt. Careful control of reaction conditions and effective purification through recrystallization are paramount to obtaining a product with the desired level of purity for advanced applications. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this important inorganic compound.

References

An In-depth Technical Guide to the Thermal Decomposition of Lithium Hexafluorosilicate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of lithium hexafluorosilicate (B96646) (Li₂SiF₆). Due to limited available data on Li₂SiF₆, this document also draws upon analogous information from the more extensively studied sodium hexafluorosilicate (Na₂SiF₆) to illustrate key concepts and experimental methodologies.

Introduction

Lithium hexafluorosilicate is an inorganic compound with applications as an intermediate in the manufacturing of various chemical compounds. Understanding its thermal stability and decomposition pathway is crucial for its safe handling, storage, and application in processes that involve elevated temperatures. This guide details the decomposition reaction, thermal analysis data, and experimental protocols relevant to the study of its thermal behavior.

Decomposition Pathway

Lithium hexafluorosilicate, a white, odorless solid, undergoes thermal decomposition when subjected to sufficient heat. The primary decomposition reaction involves its breakdown into solid lithium fluoride (B91410) (LiF) and gaseous silicon tetrafluoride (SiF₄).

The decomposition equation is as follows:

Li₂SiF₆(s) → 2LiF(s) + SiF₄(g)

This reaction is initiated at temperatures above 250 °C.[1]

Thermal Analysis Data

Detailed thermal analysis data for lithium hexafluorosilicate is not extensively available in the public domain. However, data from the analogous compound, sodium hexafluorosilicate (Na₂SiF₆), provides insight into the expected thermal behavior.

Thermogravimetric and Differential Thermal Analysis (TGA/DTA)

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, while differential thermal analysis (DTA) detects temperature differences between a sample and an inert reference. TGA is instrumental in determining the temperature range of decomposition and the associated mass loss, while DTA provides information on the endothermic or exothermic nature of the process.

Table 1: Summary of Thermal Decomposition Data for Sodium Hexafluorosilicate (Na₂SiF₆)

| Parameter | Value | Reference |

| Decomposition Temperature Range | 600 - 900 °C | [1][2] |

| Peak Decomposition Temperature (DTA) | ~850 K (577 °C) | |

| Mass Loss (at 600 °C for 1h) | 79.4% | [2] |

| Mass Loss (at 700 °C for 1h) | 99.6% | [2] |

| Nature of Decomposition | Endothermic |

Note: This data is for Na₂SiF₆ and serves as an illustrative example.

Kinetic Parameters

The study of decomposition kinetics provides valuable information about the reaction mechanism and rate. For sodium hexafluorosilicate, the activation energy and reaction order have been determined from isothermal and non-isothermal experiments.

Table 2: Kinetic Parameters for the Thermal Decomposition of Sodium Hexafluorosilicate (Na₂SiF₆)

| Parameter | Value | Method | Reference |

| Activation Energy (Ea) | 182 ± 13 kJ/mol | Isothermal | |

| Activation Energy (Ea) | 63.23 kJ/mol | Isothermal | [1][2] |

| Reaction Order (n) | 2/3 | Isothermal |

Note: This data is for Na₂SiF₆ and serves as an illustrative example.

Experimental Protocols

The following sections describe generalized experimental protocols for the thermal analysis of hexafluorosilicate salts, which can be adapted for the specific study of lithium hexafluorosilicate.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of Li₂SiF₆.

Apparatus: A thermogravimetric analyzer coupled with a mass spectrometer (TGA-MS) is recommended for evolved gas analysis.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of finely ground Li₂SiF₆ (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup: The TGA furnace is purged with a dry, inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to remove any reactive gases.

-

Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Collection: The mass of the sample is continuously recorded as a function of temperature. If a TGA-MS system is used, the evolved gases are simultaneously analyzed.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset and completion temperatures of decomposition, as well as the percentage of mass loss. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum decomposition rate.

Differential Scanning Calorimetry (DSC)

Objective: To determine the enthalpy change associated with the thermal decomposition of Li₂SiF₆.

Apparatus: A differential scanning calorimeter.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of Li₂SiF₆ (typically 2-5 mg) is hermetically sealed in an aluminum or platinum pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with a dry, inert gas.

-

Thermal Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min) over the desired temperature range.

-

Data Collection: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic or exothermic peaks corresponding to thermal events. The area under the decomposition peak is integrated to determine the enthalpy of decomposition (ΔH).

Visualizations

Decomposition Pathway

The thermal decomposition of lithium hexafluorosilicate is a direct process resulting in the formation of two primary products.

Caption: Thermal decomposition of Li₂SiF₆.

Experimental Workflow for Thermal Analysis

The logical flow for investigating the thermal decomposition of a material like lithium hexafluorosilicate involves a series of analytical steps.

References

Solubility of Lithium Hexafluorosilicate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of lithium hexafluorosilicate (B96646) (Li₂SiF₆) in organic solvents. Due to its relevance in various applications, including as a potential electrolyte salt in lithium-ion batteries and as an intermediate in chemical synthesis, understanding its solubility characteristics is crucial. This document compiles available solubility data, details relevant experimental protocols for its determination, and provides a visual representation of the experimental workflow.

Quantitative Solubility Data

Quantitative data on the solubility of lithium hexafluorosilicate in a wide range of organic solvents is not extensively documented in publicly available literature. The compound is consistently reported to be soluble in methanol (B129727) and slightly soluble in acetone.[1][2][3][4][5][6] One specific data point indicates very low solubility in a mixture of carbonate solvents, highlighting the challenges in its application for battery electrolytes.[7]

A summary of the available quantitative and qualitative solubility data is presented in Table 1.

| Solvent/Solvent Mixture | Temperature (°C) | Solubility | Data Type | Reference(s) |

| Methanol | Not Specified | Soluble | Qualitative | [1][2][3][4][5][6][8] |

| Acetone | Not Specified | Slightly Soluble | Qualitative | [2][6] |

| Ethylene Carbonate / 2-Methyltetrahydrofuran (1:1 v/v) | Not Specified | 0.02 M | Quantitative | [7] |

Experimental Protocols for Solubility Determination

The determination of the solubility of an inorganic salt like lithium hexafluorosilicate in an organic solvent typically follows the principle of achieving a saturated solution at a controlled temperature and then measuring the concentration of the dissolved salt. A general experimental protocol based on the equilibrium concentration method is described below.

Materials and Equipment

-

Lithium hexafluorosilicate (Li₂SiF₆), anhydrous, high purity

-

Organic solvents of interest (e.g., methanol, ethanol, acetone, propylene (B89431) carbonate, dimethyl carbonate), anhydrous grade

-

Thermostatic shaker or magnetic stirrer with a hot plate

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Vials for sample storage

-

Instrumentation for concentration measurement (e.g., Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) for lithium quantification, or High-Performance Liquid Chromatography (HPLC) if a suitable detection method is available).

Procedure: Isothermal Equilibrium Method

-

Sample Preparation: An excess amount of lithium hexafluorosilicate is added to a known volume or mass of the organic solvent in a sealed container. The use of a sealed container is crucial to prevent solvent evaporation, especially for volatile organic solvents.

-

Equilibration: The mixture is agitated in a thermostatic shaker or on a magnetic stirrer at a constant, controlled temperature for a sufficient period to ensure that equilibrium is reached. The time required to reach equilibrium should be determined empirically, but typically ranges from 24 to 72 hours.

-

Phase Separation: Once equilibrium is established, the agitation is stopped, and the suspension is allowed to settle, separating the undissolved solid from the saturated solution.

-

Sample Extraction: A sample of the clear supernatant (the saturated solution) is carefully withdrawn using a syringe. To ensure no solid particles are transferred, the sample is passed through a syringe filter that is pre-heated to the equilibrium temperature to prevent precipitation.

-

Dilution: The extracted saturated solution is then accurately diluted with the pure solvent to a concentration that falls within the calibrated range of the analytical instrument.

-

Quantification: The concentration of lithium in the diluted solution is determined using a suitable analytical technique such as ICP-OES. The concentration of the hexafluorosilicate anion could also be determined using ion chromatography if necessary.

-

Calculation of Solubility: The solubility of lithium hexafluorosilicate in the organic solvent at the specific temperature is then calculated from the measured concentration and the dilution factor. The results are typically expressed in grams of solute per 100 grams of solvent ( g/100g ) or in molarity (mol/L).

Visualizing the Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of lithium hexafluorosilicate can be visualized as a workflow diagram. This provides a clear, step-by-step representation of the process.

References

- 1. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lithium hexafluorosilicate [chemister.ru]

- 3. Lithium hexafluorosilicate - Wikipedia [en.wikipedia.org]

- 4. labsolu.ca [labsolu.ca]

- 5. Lithium hexafluorosilicate, Thermo Scientific Chemicals 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. 17347-95-4 CAS MSDS (LITHIUM HEXAFLUOROSILICATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Chemical Compatibility of Lithium Hexafluorosilicate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compatibility of lithium hexafluorosilicate (B96646) (Li₂SiF₆). Given the material's applications in chemical synthesis and potentially in electrochemical systems, understanding its interactions with various materials is critical for ensuring experimental success, safety, and product integrity. This document summarizes known properties, outlines potential reactivity with common laboratory and industrial materials, and provides detailed protocols for compatibility testing.

Introduction to Lithium Hexafluorosilicate

Lithium hexafluorosilicate is an inorganic compound with the formula Li₂SiF₆. It is a white, odorless solid that is soluble in water and methanol (B129727).[1][2] The compound finds use as an intermediate in the manufacturing of pharmaceuticals and other chemicals.[1] Its thermal stability is limited; it decomposes into lithium fluoride (B91410) (LiF) and silicon tetrafluoride (SiF₄) at temperatures above 250 °C.[1] Due to its chemical nature, its compatibility with solvents, polymers, and metals must be carefully considered.

Key Physical and Chemical Properties:

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | F₆Li₂Si | [3] |

| Molar Mass | 155.96 g/mol | [1] |

| Appearance | White powder | [1] |

| Density | 2.33 g/cm³ | [1] |

| Melting Point | Decomposes at >250 °C | [1] |

| Solubility | Soluble in water and methanol |[1][2] |

Chemical Compatibility with Solvents

The choice of solvent is critical when working with lithium hexafluorosilicate. While soluble in water and methanol, the presence of protic species, especially water, can lead to hydrolysis.

2.1 Hydrolysis and Decomposition Pathway

Similar to the widely studied lithium hexafluorophosphate (B91526) (LiPF₆) used in lithium-ion batteries, lithium hexafluorosilicate is susceptible to hydrolysis.[4][5] The presence of even trace amounts of water can initiate a reaction that produces highly corrosive hydrofluoric acid (HF).

Caption: Postulated hydrolysis pathway of Lithium Hexafluorosilicate.

This reaction pathway underscores the necessity of using dry, aprotic solvents and handling the material in an inert atmosphere (e.g., inside a glovebox) to prevent degradation and the creation of a hazardous, corrosive environment.

2.2 Compatibility with Organic Solvents

The compatibility of Li₂SiF₆ with organic solvents is crucial for its use in synthesis and electrochemical applications. While specific data for Li₂SiF₆ is scarce, analogies can be drawn from similar salts like LiPF₆.

| Solvent Type | Examples | Expected Compatibility & Potential Issues |

| Protic Solvents | Water, Methanol, Ethanol | Soluble but Reactive. Prone to hydrolysis, leading to the formation of HF.[1][2] Not recommended for applications requiring stability. |

| Aprotic Polar Solvents | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble. These solvents are generally good at dissolving salts. However, they must be rigorously dried, as trace water will initiate hydrolysis. |

| Carbonate Esters | Ethylene Carbonate (EC), Dimethyl Carbonate (DMC), Diethyl Carbonate (DEC) | Potentially Compatible. These are common in battery electrolytes.[4] Stability would be highly dependent on the absence of moisture and impurities. |

| Ethers | Tetrahydrofuran (THF), Dioxane | Lower Solubility Expected. May be suitable for slurries or suspensions. Must be anhydrous and free of peroxides. |

| Hydrocarbons | Toluene, Hexane | Insoluble. Suitable for washing or as non-solvents for precipitation. |

Compatibility with Polymers and Plastics

Contact with polymers is common in storage containers, reaction vessels, and device components. The compatibility depends on the polymer's resistance to the salt itself and to potential corrosive byproducts like HF.

| Polymer Material | Trade Names | Expected Chemical Resistance | Potential Failure Modes |

| Polyolefins | Polypropylene (PP), Polyethylene (HDPE) | Good to Excellent. Generally resistant to salts and weak acids. Good for storage of the dry powder. | Cracking or swelling if exposed to HF generated from hydrolysis. |

| Fluoropolymers | PTFE, PVDF, FEP | Teflon®, Kynar®, Viton® | Excellent. Highly resistant to a wide range of chemicals, including HF. The material of choice for wetted parts. |

| Polyesters | PET, PBT | - | Poor. Susceptible to degradation by strong acids and bases, including hydrolysis byproducts. |

| Polyamides | Nylon (PA6, PA66) | - | Poor. Attacked by acids. The amide linkage is susceptible to hydrolysis. |

| Poly(methyl methacrylate) | PMMA, Acrylic | Plexiglas® | Poor. Can be affected by interactions with lithium salts, altering physical properties like the glass transition temperature.[6] Not resistant to HF. |

| Elastomers | Buna-N (Nitrile), EPDM | - | Variable. Compatibility is highly dependent on the specific formulation and the chemical environment. Testing is required. |

Compatibility with Metals

The corrosion of metals is a significant concern, particularly if Li₂SiF₆ is used in an electrolyte solution or if hydrolysis occurs. The presence of HF is highly corrosive to many metals.

| Metal | Expected Chemical Resistance & Potential Issues |

| Stainless Steel (304, 316) | Susceptible to corrosion, especially at higher voltages or if HF is present.[7] Other lithium salts like LiFSI are known to be corrosive to steel components in batteries.[7] |

| Aluminum | Can be passivated by the formation of an aluminum fluoride (AlF₃) layer, which may provide some protection. However, it is still susceptible to corrosion, particularly in the presence of impurities. |

| Copper | Generally poor resistance to acidic environments. Will corrode in the presence of HF. |

| Nickel | Offers better resistance than stainless steel in some fluoride environments but is not immune to attack. |

| Titanium | Exhibits excellent resistance to many corrosive environments, including those containing fluorides, but can be susceptible under certain conditions. |

| Niobium, Tantalum | These refractory metals show excellent resistance to corrosive attack by lithium and many acids, but this can be compromised by the presence of oxygen.[8] |

Experimental Protocols for Compatibility Testing

A systematic approach is required to validate the compatibility of a specific material with lithium hexafluorosilicate. The following protocol is adapted from ASTM D543 standards for evaluating the resistance of plastics to chemical reagents.[9]

5.1 Objective

To determine the change in physical and mechanical properties of a material (e.g., polymer) after exposure to a solution of lithium hexafluorosilicate under specified conditions.

5.2 Materials and Equipment

-

Test specimens of the material (e.g., tensile bars, disks).

-

Lithium hexafluorosilicate and chosen solvent (ensure solvent is anhydrous).

-

Inert atmosphere glovebox.

-

Sealed immersion containers (e.g., glass or PTFE-lined vessels).

-

Analytical balance (±0.1 mg).

-

Calipers for dimensional measurement.

-

Mechanical testing frame (e.g., for tensile strength).

-

Oven for elevated temperature testing.

-

Strain jigs (optional, to simulate end-use stress).

5.3 Experimental Workflow

Caption: Workflow for chemical compatibility testing of materials.

5.4 Detailed Procedure

-

Specimen Preparation: Label at least 5 test specimens for the chemical exposure group and 5 for a control group.[9] Clean them with a suitable solvent (e.g., isopropanol) and dry thoroughly.

-

Initial Measurements: For each specimen, measure and record:

-

Weight to the nearest 0.1 mg.

-

Dimensions (length, width, thickness) using calipers.

-

Initial appearance (color, clarity, surface texture).

-

-

Solution Preparation: Inside an inert atmosphere glovebox, prepare the test solution by dissolving a known concentration of Li₂SiF₆ in the chosen anhydrous solvent.

-

Exposure: Place the test specimens in a sealed container, ensuring they are fully immersed in the Li₂SiF₆ solution. If simulating stress, mount the specimens in strain jigs before immersion. Place a control set in a container with only the solvent. The test can be conducted at room temperature or in an oven at an elevated temperature for a specified duration (e.g., 24 hours, 7 days).[9][10]

-

Removal and Cleaning: After the exposure period, remove the specimens from the solution. Rinse them with fresh, clean solvent to remove any residual salt and allow them to dry completely.

-

Final Measurements: Repeat the weight and dimensional measurements and record any changes in appearance (swelling, discoloration, cracking, crazing).[9]

-

Mechanical Testing: Perform mechanical tests (e.g., tensile strength and elongation per ASTM D638) on both the exposed and control specimens to quantify any degradation in properties.

-

Data Analysis: Calculate the percentage change in weight, dimensions, and mechanical properties for the exposed specimens relative to the control group. A high retention of properties indicates good compatibility.[10]

Conclusion

The chemical compatibility of lithium hexafluorosilicate is a critical consideration for its safe and effective use. Its primary reactivity concern is hydrolysis, which produces corrosive hydrofluoric acid. Therefore, handling in a dry, inert environment is paramount. Material selection should favor highly inert polymers like PTFE and PVDF and carefully chosen metals for applications involving potential moisture or electrochemical activity. For all applications, a rigorous experimental validation of material compatibility, following a systematic protocol, is strongly recommended to ensure the reliability and safety of the system.

References

- 1. Lithium hexafluorosilicate - Wikipedia [en.wikipedia.org]

- 2. 17347-95-4 CAS MSDS (LITHIUM HEXAFLUOROSILICATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Lithium hexafluorosilicate | F6Li2Si | CID 13629069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 5. chemategroup.com [chemategroup.com]

- 6. Additive Effects of Lithium Salts with Various Anionic Species in Poly (Methyl Methacrylate) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CORROSION OF REFRACTORY METALS BY LITHIUM (Technical Report) | OSTI.GOV [osti.gov]

- 9. Chemical Compatibility ASTM D543 [intertek.com]

- 10. youtube.com [youtube.com]

Theoretical Modeling of Lithium Hexafluorosilicate: A Technical Guide

Abstract

Lithium hexafluorosilicate (B96646) (Li₂SiF₆) is an inorganic compound of increasing interest, notably as an intermediate in the synthesis of pharmaceuticals and advanced materials.[1] A thorough understanding of its material properties at a fundamental level is crucial for optimizing its use and exploring new applications. Theoretical modeling, primarily through first-principles quantum mechanical calculations, offers a powerful, predictive framework for elucidating the structural, electronic, mechanical, and thermal properties of Li₂SiF₆, complementing and guiding experimental efforts. This technical guide provides an in-depth overview of the theoretical methodologies applicable to Li₂SiF₆, summarizes its known properties, and details the corresponding experimental protocols for validation.

Introduction to Lithium Hexafluorosilicate

Lithium hexafluorosilicate is a white, odorless, crystalline solid with the chemical formula Li₂SiF₆.[1] It is soluble in water and methanol (B129727) and finds application as a chemical intermediate.[1][2] Notably, it thermally decomposes at temperatures above 250 °C to form lithium fluoride (B91410) (LiF) and silicon tetrafluoride (SiF₄).[1] Understanding the material's stability, electronic behavior, and mechanical resilience is paramount for its handling, processing, and performance in various applications. Computational modeling provides atomic-scale insights that are often difficult to obtain through experimental means alone.

Theoretical Modeling Methodologies

First-principles calculations, particularly those based on Density Functional Theory (DFT), are the state-of-the-art for modeling crystalline solids like Li₂SiF₆. DFT allows for the calculation of a material's ground-state properties by solving the quantum mechanical Schrödinger equation, treating the system as a collection of electrons and nuclei.

Density Functional Theory (DFT)

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The core principle of DFT is to map the complex, interacting many-electron system to a simpler system of non-interacting electrons moving in an effective potential. This approach allows for the calculation of the total energy, from which numerous material properties can be derived.

Key aspects of a DFT calculation include:

-

Exchange-Correlation Functional: This term accounts for the quantum mechanical effects of exchange and correlation. Common choices include the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA). For higher accuracy in predicting properties like band gaps, hybrid functionals such as HSE06 are often employed.[3][4]

-

Basis Sets: These are sets of mathematical functions used to represent the electronic wavefunctions. Plane-wave basis sets are common for periodic systems, while atom-centered orbitals like Gaussian-type orbitals are also used.[3]

-

Pseudopotentials: To reduce computational cost, core electrons are often "frozen," and their interaction with the valence electrons is described by a pseudopotential.

The general workflow for DFT-based property prediction is illustrated below.

Properties of Lithium Hexafluorosilicate

This section summarizes the known experimental and theoretical properties of Li₂SiF₆. While comprehensive DFT studies on Li₂SiF₆ are not widely published, data from analogous compounds provide a benchmark for expected theoretical results.

Structural Properties

Li₂SiF₆ crystallizes in a trigonal structure with the space group P321.[1] The lattice consists of Li⁺ cations and octahedral [SiF₆]²⁻ anions. A comparison of experimental data and available theoretical values is presented below.

| Property | Experimental Value | Theoretical Value (Method) |

| Crystal System | Trigonal | Trigonal (DFT) |

| Space Group | P321 (No. 150)[1] | P321 (DFT) |

| Lattice Parameter, a | 8.219(2) Å[5] | Data not available |

| Lattice Parameter, c | 4.5580(9) Å[5] | Data not available |

| Unit Cell Volume (V) | 266.65(8) ų[5] | Data not available |

| Density (ρ) | 2.33 g/cm³[1] | Data not available |

Mechanical Properties

The mechanical properties dictate the material's response to external stress and are critical for practical applications. These properties, including the elastic tensor (Cᵢⱼ), bulk modulus (B), shear modulus (G), and Young's modulus (E), can be reliably predicted from first principles by applying small strains to the optimized crystal structure and calculating the resulting stress.

Note: As specific first-principles calculations for the mechanical properties of Li₂SiF₆ are not available in the reviewed literature, this table remains to be populated by future research.

| Property | Predicted Value (GPa) for Li₂SiF₆ |

| Elastic Constants | |

| C₁₁ | Data not available |

| C₃₃ | Data not available |

| C₁₂ | Data not available |

| C₁₃ | Data not available |

| C₄₄ | Data not available |

| Bulk Modulus (B) | Data not available |

| Shear Modulus (G) | Data not available |

| Young's Modulus (E) | Data not available |

Electronic Properties

The electronic band structure and the Density of States (DOS) reveal the electronic nature of a material, determining whether it is a conductor, semiconductor, or insulator. DFT calculations are instrumental in determining the band gap and the orbital contributions to the electronic states. For insulators like alkali hexafluorosilicates, standard GGA functionals are known to underestimate the band gap, and more accurate hybrid functionals like HSE06 are recommended.[3][4]

Note: Specific band structure calculations for Li₂SiF₆ are not available in the reviewed literature.

| Property | Predicted Value for Li₂SiF₆ |

| Band Gap (E_g) | Data not available |

| Nature of Band Gap | Data not available |

Thermal and Vibrational Properties

Theoretical calculations can predict vibrational frequencies (phonons) which are fundamental to understanding thermal properties, including thermal stability and infrared (IR) and Raman spectra. The experimental decomposition temperature of Li₂SiF₆ is reported to be above 250 °C.[1]

| Property | Experimental Value | Predicted Value |

| Decomposition Temperature | > 250 °C[1] | Data not available |

| Key Raman/IR Active Modes | Data not available | Data not available |

Experimental Protocols

Theoretical models must be validated against experimental data. The following section details standard protocols for characterizing the key properties of powdered crystalline materials like Li₂SiF₆.

Crystal Structure Determination: X-Ray Diffraction (XRD)

X-ray diffraction is the primary technique for determining the crystal structure, lattice parameters, and phase purity of a crystalline solid.

Methodology:

-

Sample Preparation: A fine powder of Li₂SiF₆ is gently packed into a sample holder to ensure a flat surface and random orientation of the crystallites.

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam (commonly Cu Kα, λ ≈ 1.54 Å). The sample is rotated, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Phase Identification: The resulting diffraction pattern (a plot of intensity vs. 2θ) is compared to reference patterns in databases (e.g., ICDD) to confirm the phase identity of Li₂SiF₆.

-

Structure Refinement (Rietveld Method): The experimental pattern is fitted to a calculated pattern based on a structural model (including space group, atomic positions, and lattice parameters). The structural parameters are refined to minimize the difference between the observed and calculated patterns, yielding precise lattice parameters.

Thermal Analysis: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine thermal stability, decomposition temperatures, and phase transitions.

Methodology:

-

TGA Protocol:

-

A small, precisely weighed sample of Li₂SiF₆ (typically 5-10 mg) is placed in a crucible within the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The mass of the sample is continuously monitored as a function of temperature. A sharp decrease in mass indicates decomposition.

-

-

DSC Protocol:

-

A sample is placed in a sealed pan, and an empty reference pan is also placed in the DSC cell.

-

The system heats both pans at a controlled rate.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured. Endothermic or exothermic events (like melting or decomposition) appear as peaks in the DSC curve.

-

Mechanical Properties of Powders

Measuring the mechanical properties of powders is complex. Nanoindentation can be performed on a densely compacted pellet to estimate properties like Young's modulus and hardness.

Methodology (for a compacted sample):

-

Sample Preparation: Li₂SiF₆ powder is uniaxially or isostatically pressed to form a dense, solid pellet. The surface is polished to be smooth and flat.

-

Nanoindentation: A sharp indenter tip (e.g., Berkovich) is pressed into the sample surface with a controlled load.

-

Data Analysis: The load and displacement are recorded during indentation to generate a load-displacement curve. From this curve, the elastic modulus and hardness can be calculated using the Oliver-Pharr method.

Conclusion

Theoretical modeling using first-principles methods provides a robust framework for predicting and understanding the fundamental properties of Lithium hexafluorosilicate. While detailed computational studies specifically on Li₂SiF₆ are emerging, the established methodologies applied to analogous materials demonstrate the potential for accurately determining its structural, mechanical, and electronic characteristics. Such theoretical insights, when closely integrated with rigorous experimental validation using techniques like XRD, TGA/DSC, and nanoindentation, will accelerate the material's development for advanced applications in the pharmaceutical and chemical industries. Future computational work is needed to populate the predictive data for Li₂SiF₆ and fully realize the benefits of a materials-by-design approach.

References

- 1. researchgate.net [researchgate.net]

- 2. Elastic constants — | QuantumATKX-2025.06 Documentation [docs.quantumatk.com]

- 3. mdpi.com [mdpi.com]

- 4. Materials Database from All-electron Hybrid Functional DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lithium hexafluorosilicate - Wikipedia [en.wikipedia.org]

Discovery and historical synthesis of Lithium hexafluorosilicate

An In-depth Technical Guide on the Discovery and Historical Synthesis of Lithium Hexafluorosilicate (B96646)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium hexafluorosilicate (Li₂SiF₆) is an inorganic compound that has garnered interest in various scientific fields, including materials science and as an intermediate in chemical synthesis. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and key properties of lithium hexafluorosilicate, with a focus on detailed experimental protocols and quantitative data.

Historical Discovery and Synthesis

The precise first synthesis of lithium hexafluorosilicate is not definitively documented in a single, readily accessible source. However, the historical context of the discovery of its constituent elements and related compounds provides a timeline for its likely emergence.

-

Early 19th Century: The Groundwork is Laid The early 1800s saw the isolation and characterization of the elements that constitute lithium hexafluorosilicate. Jöns Jacob Berzelius is credited with the discovery of silicon in 1824.[1] He also conducted extensive research on fluorine compounds, including the synthesis of silicon tetrachloride in the same year.[1] Around the same period, the foundational work on hydrofluoric acid by Carl Wilhelm Scheele in 1771 paved the way for the synthesis of various fluoride (B91410) salts.[1]

-

Mid-19th Century: The Emergence of Hexafluorosilicates The synthesis and characterization of various hexafluorosilicate (then often termed "silicofluoride") salts became more common. While a specific date for the first synthesis of the lithium salt is elusive, the work of Franz Stolba in the mid-19th century appears to be pivotal. In Gmelin's "Handbuch der anorganischen Chemie," Stolba is credited with characterizing "Lithiumsilicofluorid, Li₂SiF₆·2H₂O," including its specific gravity.[2] This suggests that he was likely one of the first to synthesize and systematically study this compound.

The primary historical and current synthesis methods for lithium hexafluorosilicate are based on two main pathways.

Chemical Synthesis Pathways

Two primary synthesis routes for lithium hexafluorosilicate have been established:

-

Neutralization of Hexafluorosilicic Acid: This is the most common method, involving the reaction of hexafluorosilicic acid (H₂SiF₆) with a lithium base, such as lithium hydroxide (B78521) (LiOH) or lithium carbonate (Li₂CO₃).[3]

-

Reaction of Silicon Tetrafluoride with Lithium Fluoride: This method involves the direct reaction of gaseous silicon tetrafluoride (SiF₄) with solid lithium fluoride (LiF).[3]

A less common, alternative method has also been described:

-

Exchange Reaction with Lithium Hexafluorophosphate (B91526): This involves the reaction of lithium hexafluorophosphate (LiPF₆) with a source of silicon, such as glassware, in an ethanol (B145695) solution.

Synthesis Pathway Diagrams

Experimental Protocols

The following are detailed experimental protocols for the synthesis of lithium hexafluorosilicate based on established chemical principles.

Protocol 1: Synthesis from Hexafluorosilicic Acid and Lithium Carbonate

Objective: To synthesize lithium hexafluorosilicate by neutralizing hexafluorosilicic acid with lithium carbonate.

Materials:

-

Hexafluorosilicic acid (H₂SiF₆), 25% aqueous solution

-

Lithium carbonate (Li₂CO₃), anhydrous powder

-

Distilled water

-

Ethanol

-

Magnetic stirrer and stir bar

-

Beaker

-

Büchner funnel and filter paper

-

Vacuum flask

-

Drying oven

Procedure:

-

In a well-ventilated fume hood, place 100 mL of a 25% aqueous solution of hexafluorosilicic acid into a 250 mL beaker equipped with a magnetic stir bar.

-

Slowly add stoichiometric amounts of lithium carbonate powder to the stirring solution. Effervescence (release of CO₂) will be observed. The addition should be gradual to control the foaming. The reaction is: H₂SiF₆(aq) + Li₂CO₃(s) → Li₂SiF₆(aq) + H₂O(l) + CO₂(g).

-

After the addition is complete and effervescence has ceased, continue stirring the solution for 1 hour at room temperature to ensure the reaction goes to completion.

-

Filter the solution to remove any unreacted starting material or impurities.

-

Transfer the filtrate to a clean beaker and reduce the volume by approximately half by gentle heating on a hot plate. This will concentrate the solution.

-

Allow the concentrated solution to cool slowly to room temperature, and then place it in an ice bath to promote crystallization.

-

Collect the white crystalline precipitate of lithium hexafluorosilicate dihydrate (Li₂SiF₆·2H₂O) by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

-

Dry the crystals in a drying oven at 100 °C to remove the water of crystallization and obtain anhydrous lithium hexafluorosilicate.[2]

Protocol 2: Alternative Synthesis from Lithium Hexafluorophosphate

This protocol is based on the work describing an exchange reaction in glassware.

Objective: To synthesize lithium hexafluorosilicate from lithium hexafluorophosphate in the presence of a silicon source.

Materials:

-

Lithium hexafluorophosphate (LiPF₆) solution in an organic carbonate solvent (e.g., from a dismantled lithium-ion battery electrolyte)

-

Ethanol (99.7%)

-

Glassware (distillation apparatus)

Procedure:

-

Extract the electrolyte solution containing LiPF₆ from its source. If using a lithium-ion battery, this involves carefully dismantling the battery and soaking the components in ethanol to dissolve the electrolyte.

-

Filter the ethanol extract to remove any solid components.

-

Place the clear ethanol solution in a glass distillation apparatus. The silicon in the glassware will serve as the silicon source.

-

Distill the ethanol at approximately 79 °C. As the ethanol is removed, a white precipitate will form. The proposed reaction mechanism involves the hydrolysis of LiPF₆ and subsequent reaction with SiO₂ from the glass.

-

After distillation, a mixture of an oily liquid and white crystals will remain.

-

Treat the resulting crystals with dichloromethane and acetonitrile to wash away residual organic solvents and impurities.

-

Heat the crystals to remove the washing solvents, yielding solid lithium hexafluorosilicate. The product can be characterized by X-ray diffraction (XRD).

Quantitative Data

A summary of the available quantitative data for lithium hexafluorosilicate is presented below.

| Property | Value | Reference |

| Chemical Formula | Li₂SiF₆ | [3] |

| Molar Mass | 155.96 g/mol | [3] |

| Appearance | White, odorless powder | [3] |

| Density (anhydrous) | 2.88 g/cm³ at 12 °C | [2] |

| Density (dihydrate) | 2.33 g/cm³ at 12 °C | [2] |

| Solubility in Water | Soluble | [3] |

| Solubility (dihydrate) | 73 g / 100 g H₂O at 17 °C | [2] |

| Thermal Decomposition | Decomposes above 250 °C to LiF and SiF₄ | [3] |

| Crystal Structure | Trigonal, space group P321 | [3] |

Applications

Lithium hexafluorosilicate is primarily used as an intermediate in the manufacturing of pharmaceuticals and other chemical compounds.[3] It also serves as an intermediate in the preparation of lithium chloride from lithium-containing minerals through reaction with hexafluorosilicic acid.[3]

Conclusion

While the exact historical moment of the first synthesis of lithium hexafluorosilicate remains somewhat obscure, the work of 19th-century chemists, notably Franz Stolba, was crucial in its initial characterization. The synthesis of this compound is straightforward, primarily relying on the neutralization of hexafluorosilicic acid. The provided experimental protocols offer a detailed guide for its preparation in a laboratory setting. The quantitative data summarized herein provides a valuable resource for researchers and professionals working with this compound.

References

An In-depth Technical Guide to the Core Electrochemical Properties of Lithium Hexafluorosilicate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The electrochemical data for lithium hexafluorosilicate (B96646) (Li₂SiF₆) as a primary electrolyte salt is not extensively available in the public domain. This guide provides a framework for its electrochemical characterization, including standardized experimental protocols and comparative data from well-established lithium salts.

Introduction to Lithium Hexafluorosilicate (Li₂SiF₆)

Lithium hexafluorosilicate is an inorganic compound with the chemical formula Li₂SiF₆.[1][2] It is a white, odorless solid that is soluble in water and methanol (B129727) and decomposes at temperatures above 250°C.[1] While not as commonly utilized as other lithium salts like lithium hexafluorophosphate (B91526) (LiPF₆), Li₂SiF₆ has been a subject of interest in the context of lithium-ion batteries, primarily due to its potential role in the formation of a stable solid electrolyte interphase (SEI) on electrode surfaces.

Basic Physicochemical Properties

A summary of the basic physicochemical properties of Lithium Hexafluorosilicate is provided in the table below.

| Property | Value |

| Chemical Formula | Li₂SiF₆ |

| Molar Mass | 155.96 g/mol [1] |

| Appearance | White powder[1] |

| Density | 2.33 g/cm³[1] |

| Solubility | Soluble in water and methanol[1] |

| Decomposition Temperature | > 250°C[1] |

Electrochemical Properties (Comparative Overview)

Detailed quantitative data for the electrochemical properties of pure Li₂SiF₆ as a primary electrolyte salt in common organic carbonate-based electrolytes are scarce in the reviewed literature. However, we can infer its potential characteristics by comparing it with widely used lithium salts.

Ionic Conductivity

The ionic conductivity of an electrolyte is a crucial parameter that dictates the rate at which lithium ions can move between the electrodes. For comparison, the ionic conductivity of a 1 M LiPF₆ solution in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) is typically in the range of 7-12 mS/cm at room temperature. The low solubility of Li₂SiF₆ in organic solvents has been noted as a potential challenge for its use as a primary salt.[3]

Table 1: Comparative Ionic Conductivity of Common Lithium Salts (Illustrative)

| Lithium Salt (1M in EC/DMC 1:1) | Ionic Conductivity (mS/cm at 25°C) |

| LiPF₆ | ~10.7 |

| LiBF₄ | ~7.5 |

| LiClO₄ | ~9.0 |

| Li₂SiF₆ | Data not readily available |

Electrochemical Stability Window

The electrochemical stability window (ESW) defines the voltage range within which the electrolyte remains stable without significant decomposition. A wide ESW is essential for high-voltage lithium-ion batteries. The ESW is typically determined by linear sweep voltammetry or cyclic voltammetry.

Table 2: Comparative Electrochemical Stability Windows of Common Lithium Salts (Illustrative)

| Lithium Salt (in organic carbonates) | Anodic Stability Limit (V vs. Li/Li⁺) | Cathodic Stability Limit (V vs. Li/Li⁺) |

| LiPF₆ | ~4.5 - 5.0 | ~0.0 |

| LiBF₄ | ~4.5 - 4.8 | ~0.0 |

| LiClO₄ | ~4.6 - 5.1 | ~0.0 |

| Li₂SiF₆ | Data not readily available | Data not readily available |

Experimental Protocols for Electrochemical Characterization

To address the gap in data for Li₂SiF₆, the following detailed experimental protocols are provided for the characterization of its core electrochemical properties.

Ionic Conductivity Measurement

Methodology: Electrochemical Impedance Spectroscopy (EIS)

Objective: To determine the bulk ionic conductivity of a Li₂SiF₆-based electrolyte.

Experimental Workflow:

Figure 1: Workflow for ionic conductivity measurement.

Detailed Steps:

-

Electrolyte Preparation: Inside an argon-filled glovebox (H₂O, O₂ < 0.1 ppm), dissolve a known mass of high-purity Li₂SiF₆ in a specific volume of anhydrous battery-grade organic solvent (e.g., a 1:1 volume mixture of ethylene carbonate and dimethyl carbonate) to achieve the desired concentration (e.g., 1.0 M). Stir the solution until the salt is completely dissolved.

-

Cell Assembly: Assemble a symmetric cell (e.g., a Swagelok-type cell or a coin cell) using two blocking electrodes of a known area (A), such as stainless steel or gold. A separator (e.g., Celgard®) of known thickness (L) is soaked in the prepared Li₂SiF₆ electrolyte and placed between the two electrodes.

-

EIS Measurement: Connect the assembled cell to a potentiostat equipped with a frequency response analyzer. Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 0.1 Hz) at a constant temperature (e.g., 25°C).

-

Data Analysis: The impedance data is plotted as a Nyquist plot (Z' vs. -Z''). The bulk resistance (Rb) of the electrolyte is determined from the intercept of the high-frequency semicircle with the real axis (Z'). The ionic conductivity (σ) is then calculated using the formula: σ = L / (Rb * A), where L is the thickness of the separator and A is the area of the electrode.

Electrochemical Stability Window (ESW) Determination

Methodology: Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV)

Objective: To determine the anodic and cathodic stability limits of the Li₂SiF₆ electrolyte.

Experimental Workflow:

Figure 2: Workflow for ESW determination.

Detailed Steps:

-

Electrolyte Preparation: Prepare the Li₂SiF₆ electrolyte as described in the ionic conductivity protocol.

-

Cell Assembly: Assemble a three-electrode electrochemical cell inside an argon-filled glovebox.

-

Working Electrode (WE): An inert material such as platinum, gold, or glassy carbon.

-

Reference Electrode (RE): A piece of lithium metal.

-

Counter Electrode (CE): A piece of lithium metal. A separator is placed between the working electrode and the other two electrodes, and the cell is filled with the Li₂SiF₆ electrolyte.

-

-

Voltammetry Measurement:

-

Anodic Stability: Perform linear sweep voltammetry by scanning the potential of the working electrode from the open-circuit potential (OCP) to a high potential (e.g., 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 1.0 mV/s).

-

Cathodic Stability: In a separate experiment, scan the potential from the OCP to a low potential (e.g., -0.5 V vs. Li/Li⁺) at the same slow scan rate.

-

-

Data Analysis: Plot the resulting current density as a function of the applied potential. The electrochemical stability window is defined by the potentials at which the current density begins to increase significantly, indicating the onset of electrolyte oxidation or reduction. A cutoff current density (e.g., 0.01 mA/cm²) is often used to define these limits.

Conclusion and Future Outlook

Lithium hexafluorosilicate presents an interesting, yet under-explored, candidate for applications in lithium-ion batteries. While its low solubility in common organic solvents may limit its use as a primary electrolyte salt, its potential role as an additive to form a stable SEI warrants further investigation. The lack of comprehensive data on its fundamental electrochemical properties highlights a significant knowledge gap. The experimental protocols detailed in this guide provide a clear roadmap for researchers to systematically characterize Li₂SiF₆ and evaluate its true potential in next-generation energy storage systems. Future research should focus on synthesizing high-purity Li₂SiF₆ and conducting the described electrochemical measurements to populate the data tables and provide a clearer understanding of its viability as an electrolyte component.

References

Quantum Mechanical Calculations for Lithium Hexafluorosilicate: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the theoretical framework and practical considerations for performing quantum mechanical calculations on Lithium Hexafluorosilicate (B96646) (Li₂SiF₆). Aimed at researchers, scientists, and professionals in drug development and materials science, this document outlines the key experimental data required for computational validation, details proposed methodologies for density functional theory (DFT) calculations, and presents a workflow for determining the structural, electronic, and vibrational properties of Li₂SiF₆. While extensive theoretical studies on this specific compound are not widely published, this guide establishes a robust computational protocol based on established methods for analogous materials. All quantitative data from experimental sources is summarized, and detailed experimental and computational workflows are visualized.

Introduction

Lithium hexafluorosilicate (Li₂SiF₆) is an inorganic compound with applications as an intermediate in the manufacturing of pharmaceuticals and other chemical compounds[1]. A thorough understanding of its solid-state properties at a quantum mechanical level is crucial for optimizing its use and exploring new potential applications. Quantum mechanical calculations, particularly those based on density functional theory (DFT), are powerful tools for elucidating the structural, electronic, and vibrational characteristics of crystalline materials. These computational methods can predict properties such as lattice parameters, bond lengths, electronic band structures, and spectroscopic signatures (Raman and Infrared), which can complement and guide experimental investigations.

This guide presents a proposed computational workflow for the in-depth study of Li₂SiF₆. It leverages known experimental data as a benchmark for validating theoretical results and draws upon established computational methodologies for similar alkali hexafluorosilicate compounds.

Experimental Data for Computational Benchmarking

Accurate experimental data is essential for validating the results of quantum mechanical calculations. The following tables summarize the known experimental properties of Li₂SiF₆.

Crystallographic Data

Li₂SiF₆ crystallizes in a trigonal system and is isostructural with sodium hexafluorosilicate[1]. The experimentally determined crystallographic data are presented in Table 1.

| Parameter | Experimental Value |

| Crystal System | Trigonal |

| Space Group | P321 |

| a (Å) | 8.219 |

| c (Å) | 4.5580 |

| Unit Cell Volume (ų) | 266.65 |

| Formula Units (Z) | 3 |

Table 1: Experimental Crystallographic Data for Li₂SiF₆. [2]

Spectroscopic Data

Powder FT-IR and single-crystal Raman spectroscopy have been performed on Li₂SiF₆[2]. While the full spectra are not detailed in the readily available literature, these experimental techniques provide a basis for the validation of calculated vibrational frequencies.

Experimental Protocols

Synthesis of Lithium Hexafluorosilicate

A common method for the synthesis of Li₂SiF₆ involves the reaction of hexafluorosilicic acid with a lithium base[1].

Protocol:

-

Reaction Setup: A solution of hexafluorosilicic acid (H₂SiF₆) is prepared in a suitable solvent, such as water.

-

Addition of Lithium Base: A stoichiometric amount of lithium hydroxide (B78521) (LiOH) or lithium carbonate (Li₂CO₃) is slowly added to the H₂SiF₆ solution while stirring. The reaction for lithium hydroxide is as follows: H₂[SiF₆] + 2LiOH → Li₂[SiF₆] + 2H₂O[1]

-

Precipitation and Filtration: The resulting precipitate of Li₂SiF₆ is collected by filtration.

-

Washing and Drying: The collected solid is washed with a suitable solvent, such as ethanol, to remove any unreacted starting materials and byproducts. The purified product is then dried under vacuum.

Characterization

X-ray Diffraction (XRD):

Single-crystal or powder XRD is used to determine the crystal structure, space group, and lattice parameters. Data is typically collected using a diffractometer with Cu Kα radiation. The resulting diffraction pattern is analyzed using Rietveld refinement to obtain the precise structural parameters.

Raman and Infrared (IR) Spectroscopy:

Raman and FT-IR spectroscopy are employed to probe the vibrational modes of the [SiF₆]²⁻ anion and the Li⁺ cations in the crystal lattice. Raman spectra can be collected from single crystals using a Raman microscope with a laser excitation source. FT-IR spectra are typically obtained from powdered samples pressed into KBr pellets.

References

Methodological & Application

Application Notes and Protocols for Lithium Hexafluorosilicate (Li₂SiF₆) in Lithium-Ion Battery Electrolytes

Audience: Researchers, scientists, and battery development professionals.

Disclaimer: The following information is based on publicly available research. Lithium Hexafluorosilicate (B96646) (Li₂SiF₆) is a less-studied compound in the context of lithium-ion battery electrolyte additives compared to mainstream salts like Lithium Hexafluorophosphate (LiPF₆). Detailed performance data as an electrolyte additive is limited.

Introduction

Lithium Hexafluorosilicate (Li₂SiF₆) is an inorganic compound that has been noted as a potential component in lithium-ion battery systems. While the vast majority of current commercial lithium-ion batteries utilize LiPF₆ as the primary electrolyte salt, research into alternative salts and additives is ongoing to address challenges such as thermal stability, moisture sensitivity, and long-term cycling performance. Li₂SiF₆ is mentioned in literature as a possible electrolyte salt, and some research has explored its synthesis from spent battery materials, highlighting its potential role in battery recycling and as an anode active material.[1]

These notes provide an overview of the known properties of Li₂SiF₆, its synthesis, and potential applications in lithium-ion batteries based on available research.

Application Notes

Potential as an Alternative Lithium Salt

Li₂SiF₆ is listed among several potential lithium salts for battery electrolytes, including LiPF₆, lithium perchlorate (B79767) (LiClO₄), and lithium tetrafluoroborate (B81430) (LiBF₄).[2][3][4][5] The choice of salt is critical as it influences the electrolyte's ionic conductivity, thermal stability, and the formation of the Solid Electrolyte Interphase (SEI) on the anode.[6][7] The SEI is a passivation layer formed during the initial charging cycles that is crucial for the long-term stability and safety of the battery.[6][7] Due to limited research, the specific characteristics of the SEI formed in the presence of Li₂SiF₆ are not well-documented.

Potential as an Anode Active Material

A study has proposed that Li₂SiF₆ could be used in conjunction with carbon as an anode active material.[1] This application is distinct from its use as an electrolyte additive. The study suggests that such a combination could lead to high capacity and excellent cycle characteristics, although specific performance data was not provided in the abstract.[1]

Comparison with Lithium Hexafluorophosphate (LiPF₆)

LiPF₆ is the industry-standard lithium salt due to its balanced properties, including good ionic conductivity and the ability to form a stable SEI.[8][9][10] However, it suffers from poor thermal stability and sensitivity to moisture, which can lead to the generation of hazardous hydrofluoric acid (HF).[8][11] While detailed comparative studies are scarce, the exploration of alternative salts like Li₂SiF₆ is motivated by the desire to overcome these limitations. The thermal decomposition of Li₂SiF₆ is reported to occur above 250 °C, yielding lithium fluoride (B91410) (LiF) and silicon(IV) fluoride (SiF₄).[2]

Data Presentation

Physical and Chemical Properties of Lithium Hexafluorosilicate

| Property | Value | Reference |

| Chemical Formula | Li₂SiF₆ | [2][12] |

| Molar Mass | 155.96 g/mol | [2][12] |

| Appearance | White, odorless solid/powder | [2] |

| Density | 2.33 g/cm³ | [2] |

| Crystal Structure | Trigonal | [2] |

| Solubility | Soluble in water and methanol | [2] |

| Decomposition Temperature | > 250 °C | [2] |

Common Lithium Salts in Battery Research

This table provides context by listing Li₂SiF₆ among other common lithium salts.

| Compound Name | Chemical Formula | Common Application |

| Lithium Hexafluorophosphate | LiPF₆ | Industry standard electrolyte salt |

| Lithium Hexafluorosilicate | Li₂SiF₆ | Mentioned as a potential electrolyte salt |

| Lithium Tetrafluoroborate | LiBF₄ | Electrolyte salt, often as an additive |

| Lithium Perchlorate | LiClO₄ | Electrolyte salt (less common due to safety concerns) |

| Lithium Bis(trifluoromethanesulfonyl)imide | LiTFSI | Electrolyte salt with high thermal stability |

| Lithium Bis(fluorosulfonyl)imide | LiFSI | Electrolyte salt/additive for improved performance |

Experimental Protocols

Protocol for Synthesis of Li₂SiF₆ from Spent Li-ion Battery Electrolyte

This protocol is adapted from a study proposing an alternative synthesis route for Li₂SiF₆.[1] This method relies on an exchange reaction between LiPF₆ in the electrolyte and silicon from glassware in the presence of ethanol.

Materials and Equipment:

-

Spent lithium-ion battery electrolyte containing LiPF₆

-

Ethanol (anhydrous)

-

Glassware reactor (e.g., round-bottom flask)

-

Distillation apparatus

-

Heating mantle

-

Plastic reactor (for control experiment)

-

Deionized water

-

Nitric acid (concentrated)

-

Sodium molybdate (B1676688) solution

-

Ammonia solution

-

Sodium hydroxide (B78521) solution

-

Oven

Procedure:

-

Electrolyte Extraction: Carefully dismantle a spent lithium-ion battery in an inert atmosphere (e.g., an argon-filled glovebox) to extract the electrolyte mixture.

-

Preparation of Ethanolic Solution: Dissolve the extracted electrolyte in ethanol.

-

Reaction Setup:

-

Transfer the ethanolic electrolyte solution to a glassware reactor. The silicon in the glass is a key reactant.

-

Set up a distillation apparatus connected to the reactor.

-

-

Reaction and Distillation:

-

Heat the solution to distill off the ethanol. The study suggests this process enhances the exchange reaction between the silicon from the glassware and the phosphorus from LiPF₆.[1]

-

Continue heating until a white crystalline product is obtained.

-

-

Product Collection and Drying:

-